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molecular formula C11H15NO3 B3117810 methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate CAS No. 227321-68-8

methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate

Cat. No. B3117810
M. Wt: 209.24 g/mol
InChI Key: AHKTUIIUFNZBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770646B2

Procedure details

A solution of (E)-methyl 6-methyl-4-oxo-2-heptenoate (10 g) prepared as described in a) above and (para-toluenesulfonyl)methyl isocyanide (11.5 g) in a mixture of dry dimethyl sulfoxide (30 ml) and diethyl ether (30 ml) was added over one hour to sodium hydride (2.75 g of a 60% oil dispersion, 0.068 mol) stirred in dry diethyl ether (90 ml) under nitrogen. After a further hour saturated ammonium chloride solution was added and the mixture was extracted with ethyl acetate, which was washed well with water, dried, and evaporated to a gum. The gum was chromatographed with ethyl acetate-isohexane (2:3) to afford a solid (3.3 g) which was crystallised from ethyl acetate-cyclohexane to give the sub-title ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][C:4](=[O:11])/[CH:5]=[CH:6]/[C:7]([O:9][CH3:10])=[O:8].C1(C)C=CC(S([CH2:22][N+:23]#[C-:24])(=O)=O)=CC=1.[H-].[Na+].[Cl-].[NH4+]>C(OCC)C.CS(C)=O>[CH3:1][CH:2]([CH3:12])[CH2:3][C:4]([C:5]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:22][NH:23][CH:24]=1)=[O:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CC(/C=C/C(=O)OC)=O)C
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate, which
WASH
Type
WASH
Details
was washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a gum
CUSTOM
Type
CUSTOM
Details
The gum was chromatographed with ethyl acetate-isohexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)C=1C(=CNC1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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